N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide, also known as FMePy, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) is a critical enzyme that plays a significant role in the N-methylation of nicotinamide and other pyridine-containing small molecules, impacting various diseases, including cancers, Parkinson's disease, diabetes, and obesity. The development of efficient assays for characterizing substrates and inhibitors of NNMT facilitates the study of its substrate scope and potential for inhibitor development, providing insight into the enzyme's diversity in substrate recognition and aiding in the identification and characterization of small molecule inhibitors of NNMT (van Haren et al., 2016).
Corrosion Inhibition
Mannich base derivatives of nicotinamide, including N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide, have been synthesized and studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies demonstrate that such derivatives can significantly reduce corrosion, suggesting potential applications in protecting metals from acidic corrosion (Jeeva et al., 2017).
Antimicrobial Activity
Certain nicotinic acid derivatives, including those related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide, exhibit in vitro antimicrobial activity against various bacteria and fungal species. The development and screening of these compounds highlight their potential as antimicrobial agents, offering a foundation for further exploration in drug development (Patel & Shaikh, 2010).
Therapeutic Applications
The overexpression of NNMT in human cancers suggests its potential as a molecular target for cancer therapy. Investigating NNMT's role in metabolomics has revealed its impact on the methylation potential of cancer cells, providing a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells. Such insights support the development of NNMT inhibitors as therapeutic agents (Ulanovskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24-18-16(5-2-8-19-18)17(22)20-12-14-6-9-21(10-7-14)13-15-4-3-11-23-15/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSJQMITJLBNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.